![molecular formula C13H8N2O4S B12863775 1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/no-structure.png)
1,3-Dinitro-4-methyldibenzo[b,d]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dinitro-4-methyldibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzo[b,d]thiophene derivatives This compound is characterized by the presence of two nitro groups and a methyl group attached to the dibenzo[b,d]thiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-4-methyldibenzo[b,d]thiophene typically involves the nitration of 4-methyldibenzo[b,d]thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and chromatography, to obtain the final product.
化学反応の分析
Types of Reactions
1,3-Dinitro-4-methyldibenzo[b,d]thiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,3-Diamino-4-methyldibenzo[b,d]thiophene.
Substitution: Halogenated derivatives such as 1,3-dichloro-4-methyldibenzo[b,d]thiophene.
Oxidation: 1,3-Dinitro-4-carboxydibenzo[b,d]thiophene.
科学的研究の応用
1,3-Dinitro-4-methyldibenzo[b,d]thiophene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Organic Electronics: Employed in the development of organic field-effect transistors and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic reactions.
類似化合物との比較
1,3-Dinitro-4-methyldibenzo[b,d]thiophene can be compared with other dibenzo[b,d]thiophene derivatives such as:
Dibenzo[b,d]thiophene: Lacks nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Dinitrodibenzo[b,d]thiophene: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Methyldibenzo[b,d]thiophene: Lacks nitro groups, resulting in different reactivity and applications.
特性
分子式 |
C13H8N2O4S |
|---|---|
分子量 |
288.28 g/mol |
IUPAC名 |
4-methyl-1,3-dinitrodibenzothiophene |
InChI |
InChI=1S/C13H8N2O4S/c1-7-9(14(16)17)6-10(15(18)19)12-8-4-2-3-5-11(8)20-13(7)12/h2-6H,1H3 |
InChIキー |
XEHKPGSYLOOCBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


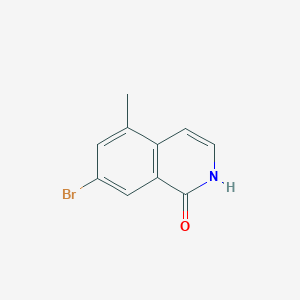
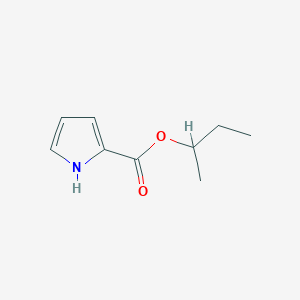
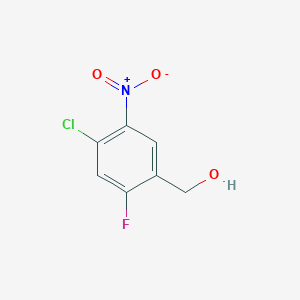
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
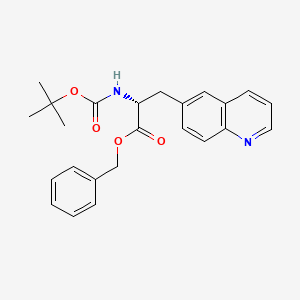
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
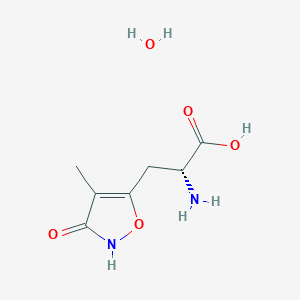
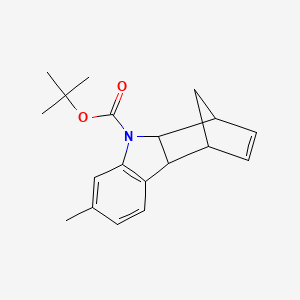
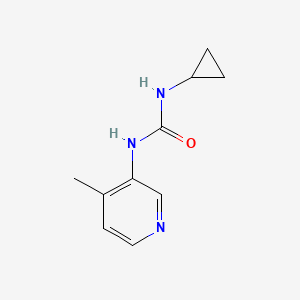
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
